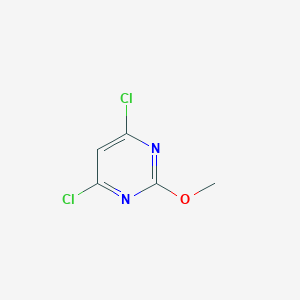

4,6-二氯-2-甲氧基嘧啶

描述

Synthesis Analysis

4,6-Dichloro-2-methoxypyrimidine can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride. Optimal conditions include a specific ratio of acetamidine hydrochloride to sodium methoxide, yielding an intermediate which is then chlorinated to achieve the final product (Guo Lei-ming, 2012). Another approach involves bromination and etherification from malonate followed by cyclization and halogenation (Lin Chen, 2011).

Molecular Structure Analysis

Studies on molecular structure reveal hydrogen bonding patterns and pi-stacked chains of fused rings in related pyrimidine derivatives, highlighting the importance of hydrogen bonding in stabilizing the molecular structure (C. Glidewell et al., 2003). Another study provides insights into the optimized molecular structure and atomic charges of 2-amino-4-chloro-6-methoxypyrimidine, a closely related compound, through DFT calculations (Z. Cinar et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4,6-Dichloro-2-methoxypyrimidine include its use in various synthetic pathways, demonstrating its versatility as an intermediate. For instance, its reaction with sodium thiomethylate under optimal conditions yields a product with high purity and yield, indicative of its reactive nature and suitability for use in complex syntheses (Yin Dulin, 2005).

Physical Properties Analysis

The solubility of 4,6-Dichloro-2-methoxypyrimidine and related compounds in various organic solvents has been extensively studied. These studies provide valuable data for understanding its behavior in different solvents, crucial for designing efficient synthesis and purification processes (Ganbing Yao et al., 2017).

Chemical Properties Analysis

The chemical stability and reactivity of 4,6-Dichloro-2-methoxypyrimidine are influenced by its molecular structure. Detailed analyses using spectroscopic methods and theoretical calculations offer insights into its vibrational frequencies, electronic structure, and interaction with solvents, providing a comprehensive understanding of its chemical properties (Z. Cinar et al., 2013).

科学研究应用

合成中间体: 4,6-二氯-5-(2-甲氧基苯氧基)-2,2′-联吡嘧啶被确定为一种具有潜在应用于有机合成和催化的新型合成中间体 (Chen, 2011).

Olomoucine的固相合成: 该分子被用于高效固相合成Olomoucine,展示了其在高度取代嘌呤和相关支架的溶液和固相合成中的实用性 (Hammarström et al., 2002).

制药和炸药的前体: 开发了一种经济的过程用于生产4,6-二羟基-2-甲基嘧啶,这是制药和炸药行业的关键前体 (Patil et al., 2008).

促进生物活性: 提出了一种简便的合成途径,用于合成具有生物活性的4,6-二氨基-5-烷氧基嘧啶,有潜力合成具有生物活性的筛选库 (Picazo et al., 2021).

抑制一氧化氮产生: 特别是5-氟-2-氨基-4,6-二氯嘧啶,对抑制免疫激活的一氧化氮产生有效 (Jansa et al., 2014).

MGMT抑制剂的合成方法: 开发了一种新颖的合成方法,用于2-氨基-4,6-二氯-5-硝基嘧啶的高效制备,实现了MGMT抑制剂的有效制备 (Lopez et al., 2009).

标记化合物的合成: 使用4,6-二氯-2-甲氧基嘧啶的衍生物成功合成了三重[14C3]-标记的降压化合物莫克西地 (Czeskis, 2004).

结构和振动洞察: 红外、拉曼、核磁共振和紫外光谱,以及从头算计算,提供了关于2-氨基-4-氯-6-甲氧基嘧啶的电子结构和吸收带的洞察,这是4,6-二氯-2-甲氧基嘧啶的衍生物 (Cinar et al., 2013).

溶解度研究: 对2-氨基-4-氯-6-甲氧基嘧啶在各种有机溶剂中的溶解度进行研究,为其在不同化学过程中的使用提供了关键数据 (Yao et al., 2017).

除草活性和分析: 具有除草活性的氘代化合物可用作同位素内标,用于定量农产品中的除草剂残留 (Yang Zheng-mi, 2014).

安全和危害

未来方向

属性

IUPAC Name |

4,6-dichloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDELVDLDINRUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476537 | |

| Record name | 4,6-dichloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-methoxypyrimidine | |

CAS RN |

1074-40-4 | |

| Record name | 4,6-dichloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

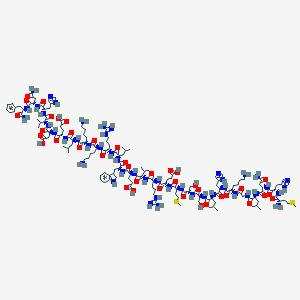

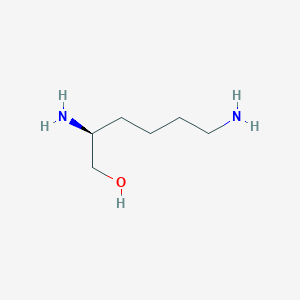

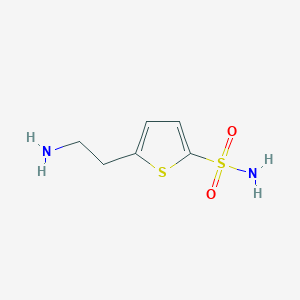

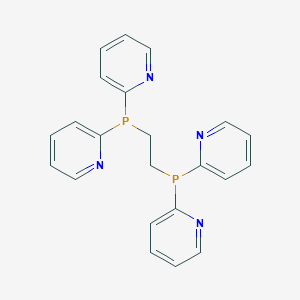

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)